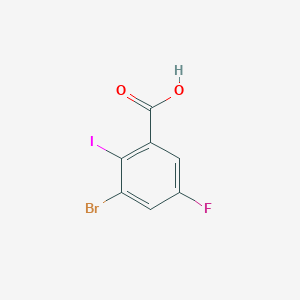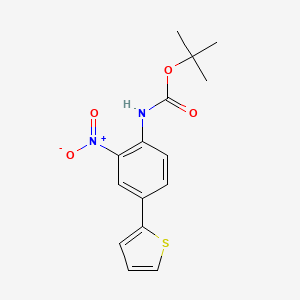
Guanidine;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine;tetrafluoroborate is a functional ionic material known for its applications in various fields, including chemistry, biology, and industry. It is a guanidinium pseudo-halide salt, often used as an additive in wide-bandgap perovskite solar cells to enhance their performance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanidine;tetrafluoroborate can be synthesized through several methods. One common approach involves the reaction of guanidine with tetrafluoroboric acid. This reaction typically occurs in an aqueous solution, where guanidine reacts with tetrafluoroboric acid to form this compound and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents to ensure the quality of the final product. The process may include steps such as crystallization and purification to obtain a highly pure compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine;tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, often resulting in the formation of reduced guanidine derivatives.
Substitution: This compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .
Aplicaciones Científicas De Investigación
Guanidine;tetrafluoroborate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of guanidine;tetrafluoroborate involves its interaction with molecular targets and pathways. In perovskite solar cells, the compound acts as a passivating agent, reducing defects and enhancing charge carrier transport. This results in improved efficiency and stability of the solar cells . In biological systems, this compound may interact with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Guanidinium chloride: Another guanidinium salt with similar properties but different applications.
Guanidinium nitrate: Used in various chemical reactions and industrial processes.
Guanidinium sulfate: Known for its use in protein denaturation and purification.
Uniqueness
Guanidine;tetrafluoroborate is unique due to its specific ionic structure and the presence of the tetrafluoroborate anion. This gives it distinct properties, such as high thermal stability and the ability to enhance the performance of perovskite solar cells . Its unique combination of guanidinium and tetrafluoroborate ions makes it particularly effective in applications requiring high efficiency and stability .
Propiedades
Número CAS |
36595-00-3 |
|---|---|
Fórmula molecular |
CH5BF4N3- |
Peso molecular |
145.88 g/mol |
Nombre IUPAC |
guanidine;tetrafluoroborate |
InChI |
InChI=1S/CH5N3.BF4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);/q;-1 |
Clave InChI |
MYVCAAMXUZXMLG-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)




![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)



![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)



![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
